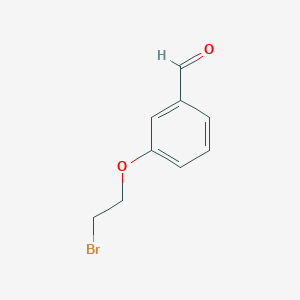

3-(2-Bromoethoxy)benzaldehyde

Description

BenchChem offers high-quality 3-(2-Bromoethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromoethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSRAGLPXRVAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCBr)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370800 | |

| Record name | 3-(2-bromoethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186191-19-5 | |

| Record name | 3-(2-bromoethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Bromoethoxy)benzaldehyde

This guide provides a comprehensive overview of the synthesis of 3-(2-Bromoethoxy)benzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the synthesis pathway, experimental protocols, and critical process parameters.

Introduction: The Significance of 3-(2-Bromoethoxy)benzaldehyde

3-(2-Bromoethoxy)benzaldehyde is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both an aldehyde group and a bromoethoxy substituent, allows for a wide range of chemical transformations. The aldehyde moiety can participate in reactions such as nucleophilic additions and reductions, while the bromoethoxy group is susceptible to nucleophilic substitution, making it an ideal precursor for introducing specific structural motifs into complex molecules.[1] This versatility has led to its use in the synthesis of various therapeutic agents.[2][3] Benzaldehyde derivatives, in general, have been shown to play a role in enhancing the bioavailability of certain drugs by increasing membrane permeability.[4][5]

Core Synthesis Pathway: The Williamson Ether Synthesis

The most prevalent and efficient method for synthesizing 3-(2-Bromoethoxy)benzaldehyde is the Williamson ether synthesis.[6][7] This classic organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide).[7] In this specific application, the synthesis proceeds via the reaction of 3-hydroxybenzaldehyde with 1,2-dibromoethane in the presence of a base.

Reaction Scheme:

The Williamson ether synthesis is a prime example of a bimolecular nucleophilic substitution (SN2) reaction.[7][8] The key steps and the reasoning behind the selection of reactants and conditions are as follows:

-

Deprotonation of 3-Hydroxybenzaldehyde: The synthesis is initiated by the deprotonation of the hydroxyl group of 3-hydroxybenzaldehyde by a suitable base. This generates a phenoxide ion, which is a potent nucleophile. The choice of base is critical; a moderately strong base is required to effectively deprotonate the phenol without causing unwanted side reactions with the aldehyde functionality. Potassium carbonate (K₂CO₃) is a commonly used and effective base for this purpose.

-

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane. This attack proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom from the side opposite to the bromine atom (the leaving group).[8]

-

Solvent Selection: The choice of solvent is crucial for the success of an SN2 reaction. A polar aprotic solvent, such as acetonitrile (CH₃CN) or dimethylformamide (DMF), is typically preferred. These solvents can solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more available to attack the electrophile.

-

Control of Stoichiometry: An excess of 1,2-dibromoethane is often used to minimize the formation of the diether byproduct, where a second molecule of 3-hydroxybenzaldehyde reacts with the newly formed 3-(2-bromoethoxy)benzaldehyde.

Visualizing the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of 3-(2-Bromoethoxy)benzaldehyde via the Williamson ether synthesis.

Caption: Williamson Ether Synthesis of 3-(2-Bromoethoxy)benzaldehyde.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of 3-(2-Bromoethoxy)benzaldehyde.

Materials and Equipment:

-

3-Hydroxybenzaldehyde

-

1,2-Dibromoethane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

-

Addition of Reagent: While stirring, add 1,2-dibromoethane (10 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water to remove any remaining inorganic salts and excess 1,2-dibromoethane. Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Data Summary

The following table summarizes typical quantitative data for the synthesis of 3-(2-Bromoethoxy)benzaldehyde.

| Parameter | Value |

| Starting Material | 3-Hydroxybenzaldehyde |

| Reagents | 1,2-Dibromoethane, K₂CO₃ |

| Solvent | Acetonitrile |

| Reaction Time | 24-48 hours |

| Reaction Temperature | Reflux |

| Typical Yield | 60-70% |

| Purity (Post-Chromatography) | >95% |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

Note: Yields and purity can vary depending on the specific reaction conditions and purification techniques.

Troubleshooting and Optimization

-

Low Yield: If the yield is low, ensure that all reagents and solvents are anhydrous, as water can interfere with the deprotonation step. Increasing the reaction time or using a stronger base (with caution to avoid side reactions) may also improve the yield.

-

Byproduct Formation: The formation of the diether byproduct can be minimized by using a large excess of 1,2-dibromoethane.

-

Purification Challenges: If purification by column chromatography is difficult, consider alternative purification methods such as recrystallization or distillation under reduced pressure.

Safety Considerations

-

1,2-Dibromoethane is a toxic and carcinogenic compound and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Acetonitrile is flammable and toxic.

-

Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The Williamson ether synthesis provides a reliable and efficient pathway for the production of 3-(2-Bromoethoxy)benzaldehyde. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can consistently obtain high yields of this important pharmaceutical intermediate. This guide offers a solid foundation for the successful synthesis and application of 3-(2-Bromoethoxy)benzaldehyde in drug discovery and development.

References

- Ashram, M. (2002). o-(2-Bromoethoxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E61, o2398–o2400.

- Bloom Tech. (2023). How do you synthesize 3-Nitrobenzaldehyde? Knowledge.

- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.

- ChemSrc. (n.d.). 2-(2-Bromoethyl)benzaldehyde: Chemical Properties, Synthesis Uses, and Supply Chain.

- Francis Academic Press. (n.d.).

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Organic Syntheses. (1937). p-BROMOBENZALDEHYDE.

- Wikipedia. (n.d.). Williamson ether synthesis.

- YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism.

- Zhao, B.-T., et al. (2005). o-(2-Bromoethoxy)benzaldehyde.

Sources

- 1. nbinno.com [nbinno.com]

- 2. francis-press.com [francis-press.com]

- 3. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]

- 4. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Bromoethoxy)benzaldehyde

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 3-(2-Bromoethoxy)benzaldehyde, a valuable intermediate in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking detailed procedural insights and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of Substituted Benzaldehydes

Benzaldehyde and its derivatives are a cornerstone of organic synthesis, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, dyes, and fragrances.[1] The aldehyde functional group's reactivity allows for a multitude of transformations, while substituents on the aromatic ring modulate the molecule's electronic properties and steric profile, enabling the fine-tuning of its chemical behavior.[1] The introduction of a 2-bromoethoxy group at the meta-position of the benzaldehyde ring, as in 3-(2-Bromoethoxy)benzaldehyde, offers a unique combination of functionalities. The aldehyde can participate in reactions such as reductive amination, Wittig reactions, and aldol condensations, while the bromoethoxy moiety provides a reactive handle for further elaboration, for instance, through nucleophilic substitution or cross-coupling reactions. This dual reactivity makes 3-(2-Bromoethoxy)benzaldehyde a highly attractive building block for the synthesis of complex molecular architectures. Benzaldehyde derivatives, in general, have shown potential in promoting the absorption of drugs with low bioavailability.[2]

Synthesis of 3-(2-Bromoethoxy)benzaldehyde: A Mechanistic Approach

The synthesis of 3-(2-Bromoethoxy)benzaldehyde is most effectively achieved via the Williamson ether synthesis, a robust and widely employed method for the formation of ethers.[3] This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[3] In this case, the synthesis proceeds by reacting 3-hydroxybenzaldehyde with an excess of 1,2-dibromoethane in the presence of a suitable base.

The Williamson Ether Synthesis Pathway

The reaction mechanism involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde by a base, typically a carbonate like potassium carbonate (K₂CO₃), to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane and displacing a bromide ion to form the desired ether linkage.

Caption: Williamson Ether Synthesis of 3-(2-Bromoethoxy)benzaldehyde.

Detailed Experimental Protocol

This protocol is adapted from the established synthesis of the isomeric o-(2-Bromoethoxy)benzaldehyde and is expected to provide the desired product in good yield.

Materials:

-

3-Hydroxybenzaldehyde

-

1,2-Dibromoethane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Add a significant excess of 1,2-dibromoethane (10.0 eq) to the mixture. The large excess of the dihalide is crucial to minimize the formation of the bis-aryloxyethane byproduct.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with acetonitrile.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(2-Bromoethoxy)benzaldehyde.

Characterization of 3-(2-Bromoethoxy)benzaldehyde

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | The aldehyde proton (CHO) is expected to appear as a singlet at approximately 9.9-10.1 ppm. The aromatic protons will exhibit complex splitting patterns in the range of 7.2-7.8 ppm. The two methylene groups of the bromoethoxy chain will appear as two triplets, one around 4.4 ppm (adjacent to the oxygen) and the other around 3.6 ppm (adjacent to the bromine). |

| ¹³C NMR | The aldehyde carbonyl carbon is the most downfield signal, expected around 192 ppm. The aromatic carbons will resonate in the 110-160 ppm region. The carbon attached to the oxygen will be around 68 ppm, and the carbon attached to the bromine will be around 28 ppm.[4] |

| IR Spectroscopy | A strong, sharp absorption band characteristic of the C=O stretch of the aldehyde will be observed around 1700 cm⁻¹.[5] Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and C-O stretching vibrations will be present in the 1250-1000 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and the M+2 peak with approximately equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns will likely involve the loss of the bromoethoxy side chain. |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol [6] |

| Appearance | Expected to be a solid or a high-boiling liquid. |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling 3-(2-Bromoethoxy)benzaldehyde and its precursors.

-

3-Hydroxybenzaldehyde: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1,2-Dibromoethane: This is a toxic and carcinogenic substance. All handling should be performed in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE.[8]

Potential Applications in Research and Development

The unique structural features of 3-(2-Bromoethoxy)benzaldehyde make it a valuable intermediate for various applications:

-

Medicinal Chemistry: The aldehyde functionality can be used to synthesize Schiff bases, which are known to exhibit a wide range of biological activities.[9] The bromoethoxy side chain can be used to link the molecule to other pharmacophores or to introduce probes for studying biological systems.

-

Agrochemicals: Benzaldehyde derivatives are important intermediates in the synthesis of pyrethroid insecticides.[10]

-

Materials Science: The aromatic core and reactive functionalities can be utilized in the synthesis of novel polymers, liquid crystals, and other advanced materials.

Conclusion

This guide has provided a detailed technical overview of the synthesis and characterization of 3-(2-Bromoethoxy)benzaldehyde. By leveraging the well-established Williamson ether synthesis and standard spectroscopic techniques, researchers can confidently prepare and verify this versatile chemical intermediate. Its dual reactivity makes it a valuable tool for the development of new pharmaceuticals, agrochemicals, and advanced materials. As with any chemical synthesis, adherence to strict safety protocols is paramount.

References

-

Wen, X., Luo, Y., Li, P., Huang, Y., Wang, S., & Xu, L. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology, 12, 668582. [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 3-phenoxy-benzaldehyde.

-

Ebosele, F., & O'Brien, P. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Chemistry & Applications, 5(2), 343-356. [Link]

-

PubChem. (n.d.). 3-Ethoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 3-Ethoxybenzaldehyde | C9H10O2 | CID 89908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. durhamtech.edu [durhamtech.edu]

- 9. researchgate.net [researchgate.net]

- 10. oiccpress.com [oiccpress.com]

Physicochemical properties of 3-(2-Bromoethoxy)benzaldehyde

An In-Depth Technical Guide to 3-(2-Bromoethoxy)benzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(2-Bromoethoxy)benzaldehyde, a key bifunctional organic intermediate. The document is structured to deliver essential information for researchers, medicinal chemists, and professionals in drug development. It covers the core physicochemical properties, a detailed synthesis protocol, spectroscopic characterization, key applications, and critical safety information. The insights herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: A Versatile Bifunctional Building Block

3-(2-Bromoethoxy)benzaldehyde is an aromatic aldehyde derivative characterized by two highly reactive functional groups: an aldehyde and a bromoalkyl ether. This unique combination makes it a valuable precursor in multi-step organic syntheses. The aldehyde group serves as a handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like aldol condensations, Wittig reactions, and reductive aminations. Simultaneously, the bromoethoxy moiety provides a reactive site for nucleophilic substitution or for forming organometallic reagents, enabling the construction of more complex molecular architectures. Its utility is most pronounced in the synthesis of heterocyclic compounds and as a linker in the development of novel therapeutic agents and materials.

Physicochemical & Structural Properties

The fundamental properties of 3-(2-Bromoethoxy)benzaldehyde are crucial for its handling, reaction setup, and purification. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 186191-19-5 | [1][2] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | Typically a solid (based on related isomers) | [3] |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

| SMILES Code | O=CC1=CC=CC(OCCBr)=C1 | [1] |

Synthesis of 3-(2-Bromoethoxy)benzaldehyde

The most common and logical approach to synthesizing this compound is via a Williamson ether synthesis. This method involves the reaction of 3-hydroxybenzaldehyde with an excess of a 1,2-dihaloethane, typically 1,2-dibromoethane, in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently attacks one of the carbon atoms of the 1,2-dibromoethane, displacing a bromide ion.

The choice to use a large excess of 1,2-dibromoethane is a critical experimental parameter. It kinetically favors the desired monosubstitution product over the potential formation of a bis-benzaldehyde ether, which would occur if the newly formed product were to react with another molecule of the phenoxide.

Visual Workflow: Williamson Ether Synthesis

Caption: General workflow for the synthesis of 3-(2-Bromoethoxy)benzaldehyde.

Detailed Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of the ortho-isomer, o-(2-Bromoethoxy)benzaldehyde, which follows the same chemical logic.[4]

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous acetonitrile (200 mL).

-

Addition of Reagents: Add 3-hydroxybenzaldehyde (e.g., 32 mmol), anhydrous potassium carbonate (e.g., 64 mmol, 2 equivalents), and 1,2-dibromoethane (e.g., 320 mmol, 10 equivalents).

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically run for an extended period (e.g., 30 hours) to ensure complete consumption of the starting phenol.[4]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to obtain the pure 3-(2-Bromoethoxy)benzaldehyde.

Spectroscopic Profile and Characterization

Spectroscopic analysis is essential for verifying the structure of the synthesized product.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1685-1715 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency from that of a saturated aliphatic aldehyde.[5]

-

Aldehyde C-H Stretch: Two characteristic, weaker bands should appear around 2820 cm⁻¹ and 2720 cm⁻¹.

-

Aromatic C=C Stretch: Medium-intensity bands will be present in the 1450-1600 cm⁻¹ region.

-

Ether C-O-C Stretch: A strong band corresponding to the aryl-alkyl ether stretching is expected around 1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for confirming the precise connectivity.

-

Aldehydic Proton (-CHO): A singlet, deshielded by the carbonyl group, will appear far downfield, typically between δ 9.8-10.1 ppm.

-

Aromatic Protons: The protons on the benzene ring will appear in the δ 7.0-8.0 ppm region. The substitution pattern will lead to a complex multiplet structure.

-

Methylene Protons (-OCH₂CH₂Br): The two methylene groups will appear as two distinct triplets due to spin-spin coupling. The protons on the carbon adjacent to the oxygen (-OCH₂-) will be further downfield (approx. δ 4.3-4.5 ppm) than the protons on the carbon adjacent to the bromine (-CH₂Br, approx. δ 3.6-3.8 ppm).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of bromine.

-

Molecular Ion Peak (M⁺): The spectrum will show two peaks for the molecular ion with a roughly 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). These will appear at m/z 228 and m/z 230.

-

Key Fragmentation: A common fragmentation pathway is the loss of the bromoethoxy side chain or cleavage of the C-Br bond.

Applications in Research and Development

The dual reactivity of 3-(2-Bromoethoxy)benzaldehyde makes it a strategic starting material in several areas:

-

Medicinal Chemistry: It serves as a scaffold for synthesizing heterocyclic compounds like oxazines and other pharmacologically relevant structures.[6] The benzaldehyde moiety is a common feature in molecules designed to have antimicrobial, anti-inflammatory, or anticancer activities.[6]

-

Drug Delivery: Benzaldehyde derivatives have been investigated for their ability to enhance membrane permeability, potentially improving the bioavailability of certain drugs.[7][8] This suggests that molecules incorporating this structure could be designed with favorable absorption characteristics.[8]

-

Agrochemicals: It is an important intermediate in the synthesis of pyrethroid pesticides, highlighting its broader utility in the chemical industry.[9]

Logical Diagram: Reactivity and Synthetic Potential

Caption: Key reactive sites and potential synthetic transformations.

Safety, Handling, and Storage

Proper handling of 3-(2-Bromoethoxy)benzaldehyde is crucial. While specific data for this exact compound is limited, information from structurally similar bromobenzaldehydes provides a reliable guide.[10][11]

-

General Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[11]

-

Skin Protection: Wear nitrile or other suitable chemical-resistant gloves and a lab coat.[3]

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, use an approved respirator.[3]

-

-

Handling:

-

Storage:

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

-

Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[10]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[10]

-

References

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 3-Bromo Benzaldehyde 97%. Retrieved from oxfordlabchem.com. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Bromoethoxy)benzaldehyde. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

Zhao, B. T., Wang, J. G., Hu, P. Z., Ma, L. F., & Wang, L. Y. (2005). o-(2-Bromoethoxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E61, o2398–o2400. [Link]

- Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

-

Wen, J., Luo, J., Li, P., Huang, Y., Wang, T., & Xu, Y. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology, 12, 658888. [Link]

-

Acros Organics. (2025). Safety Data Sheet - 3-Bromobenzaldehyde. Retrieved from acros.com. [Link]

-

Alchem Pharmtech. (n.d.). CAS 186191-19-5 | 3-(2-Bromoethoxy)benzaldehyde. Retrieved from alchem.pharmtech.com. [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Benzaldehyde. Retrieved from carlroth.com. [Link]

-

Al-Bayati, R. I. H., & Hussein, F. A. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. [Link]

-

Roeges, N. P. G. (2025). IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. [Link]

-

Organic Syntheses. (1937). p-BROMOBENZALDEHYDE. Retrieved from orgsyn.org. [Link]

-

National Center for Biotechnology Information. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. PubMed. [Link]

- Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.

-

Abraham, R. J., & Mobli, M. (2006). ¹H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 45(10), 865-873. [Link]

-

LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

Sources

- 1. 186191-19-5|3-(2-Bromoethoxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. oxfordlabchem.com [oxfordlabchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. oiccpress.com [oiccpress.com]

- 7. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

- 9. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Structural Elucidation of 3-(2-Bromoethoxy)benzaldehyde: A Methodological Framework for Researchers

An In-depth Technical Guide:

Authored by a Senior Application Scientist

Abstract

3-(2-Bromoethoxy)benzaldehyde is a key bifunctional organic intermediate, valuable in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Its structure, comprising a meta-substituted benzaldehyde ring linked to a bromoethoxy side chain, offers distinct reactive sites for targeted chemical modifications. A definitive and unambiguous confirmation of its molecular structure is paramount to ensure the integrity of subsequent research and development activities. This guide presents a comprehensive, multi-technique approach to the structural elucidation of 3-(2-Bromoethoxy)benzaldehyde, grounded in field-proven analytical methodologies. We will explore the causality behind experimental choices, detailing not just the 'how' but the 'why' of each analytical step, from synthesis to the final integration of spectroscopic data.

Core Molecular Profile and Physicochemical Properties

Before embarking on spectroscopic analysis, a foundational understanding of the target molecule's basic properties is essential. This data provides the initial parameters for sample handling, solvent selection, and the interpretation of subsequent analytical results.

The structure consists of a benzaldehyde core where the hydroxyl group at the meta-position has been etherified with a 2-bromoethyl group. Key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-(2-Bromoethoxy)benzaldehyde | - |

| CAS Number | 186191-19-5 | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | Predicted: Colorless to pale yellow liquid/solid | Analog Comparison[2][3] |

| Solubility | Soluble in common organic solvents (e.g., CHCl₃, Ethyl Acetate, Acetone) | General Principle |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis and Purification: Establishing a Validated Starting Material

The integrity of any structural analysis is contingent upon the purity of the sample. Here, we outline a robust and common synthetic route based on the Williamson ether synthesis, a reliable method for forming the ether linkage. The protocol is adapted from a well-established procedure for the analogous ortho-isomer, demonstrating the application of fundamental organic chemistry principles.[4]

2.1. Synthesis Protocol: Williamson Ether Synthesis

This reaction involves the deprotonation of 3-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to attack 1,2-dibromoethane.

Step-by-Step Methodology:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (CH₃CN) as the solvent.

-

Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group, which is significantly more acidic than an aliphatic alcohol. Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction, as it solvates the cation (K⁺) but not the nucleophilic phenoxide, enhancing its reactivity.

-

-

Addition of Alkylating Agent: Add 1,2-dibromoethane (10.0 eq) to the mixture.

-

Causality: A large excess of 1,2-dibromoethane is used to favor the mono-alkylation product and minimize the formation of a dimeric byproduct where a second molecule of 3-hydroxybenzaldehyde reacts with the other end of the bromoethoxy chain.

-

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 24-36 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

-

Extraction: Evaporate the acetonitrile solvent under reduced pressure. Dissolve the resulting crude oil in ethyl acetate, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Causality: The washing steps remove any remaining water-soluble impurities and salts, and the drying step removes residual water before final purification.

-

-

Purification: Concentrate the dried organic layer and purify the crude product by silica gel column chromatography.

-

Causality: Column chromatography is the gold standard for separating the desired product from unreacted starting materials and byproducts based on differences in polarity.[5]

-

2.2. Purity Assessment

The purity of the final product is a critical checkpoint before structural elucidation. High-Performance Liquid Chromatography (HPLC) is the preferred method. A pure compound should yield a single, sharp, and symmetrical peak under appropriate conditions.[5][6]

Illustrative HPLC Protocol:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.

-

Detection: UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Criteria for Purity: Purity >98% (by peak area).

An Integrated Spectroscopic Elucidation Workflow

No single technique can unequivocally determine a structure. A synergistic approach, where data from multiple spectroscopic methods are integrated, provides a self-validating system for structural confirmation.[7][8][9]

Caption: Predicted key fragmentation pathway in EI-MS.

Data Synthesis and Final Structural Confirmation

Caption: Correlation of spectroscopic data to molecular fragments.

-

Mass Spectrometry confirms the molecular formula C₉H₉BrO₂ by providing the molecular weight (229.07 g/mol ) and the characteristic 1:1 isotopic pattern for bromine.

-

IR Spectroscopy confirms the presence of the key functional groups: an aldehyde, an aromatic ring, an ether linkage, and an alkyl bromide.

-

¹³C NMR confirms the presence of 9 unique carbon atoms, including the aldehyde carbonyl, six aromatic carbons, and two aliphatic carbons of the side chain.

-

¹H NMR provides the final and most detailed piece of the puzzle. It confirms the aldehyde proton, the four protons on a meta-substituted ring, and, crucially, the two adjacent but distinct methylene groups (-OCH₂- and -CH₂Br) with their characteristic triplet splitting pattern and 2H integration. This confirms the bromoethoxy structure rather than any other isomeric arrangement.

Conclusion

The structural elucidation of 3-(2-Bromoethoxy)benzaldehyde is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By following an integrated workflow that begins with verified sample purity and methodically applies NMR, IR, and MS, researchers can achieve an unambiguous and trustworthy structural confirmation. This rigorous approach is fundamental to ensuring the quality and validity of any subsequent scientific endeavor that utilizes this versatile chemical building block.

References

-

ChemBK. (2024). Benzaldehyde, 3-bromo-2-methoxy-. Available at: [Link]

-

Qingdao Creative Synthesis Co., Ltd. (n.d.). 2-(2-Bromoethyl)benzaldehyde: Chemical Properties, Synthesis Uses, and Supply Chain. Available at: [Link]

-

Wikipedia. (n.d.). 3-Bromobenzaldehyde. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Available at: [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 3-bromo benzaldehyde 97%. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde. Available at: [Link]

-

PubChem. (n.d.). 2-(2-Bromoethoxy)benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Zhao, B.-T., et al. (2005). o-(2-Bromoethoxy)benzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E61, o2398–o2400. Available at: [Link]

-

Scribd. (n.d.). General Methods of Structure Elucidation. Available at: [Link]

-

Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

-

ResearchGate. (2009). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Available at: [Link]

-

National Open University of Nigeria. (n.d.). EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS. Available at: [Link]

-

NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. Available at: [Link]

-

MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP004667 - Benzaldehyde. Available at: [Link]

-

Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Available at: [Link]

-

Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Available at: [Link]

-

eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Available at: [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

Sources

- 1. 186191-19-5|3-(2-Bromoethoxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. moravek.com [moravek.com]

- 7. scribd.com [scribd.com]

- 8. funaab.edu.ng [funaab.edu.ng]

- 9. rroij.com [rroij.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(2-Bromoethoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 3-(2-bromoethoxy)benzaldehyde, a compound of interest in synthetic chemistry and drug development. As a molecule incorporating an aromatic aldehyde, an ether linkage, and a halogenated alkyl chain, its fragmentation under electron ionization (EI) is governed by a confluence of competing and sequential pathways. This document elucidates these fragmentation mechanisms, offering researchers and scientists a predictive framework for spectral interpretation. We will explore the causality behind the formation of key fragment ions, present a robust experimental protocol for analysis, and provide visual diagrams to clarify the complex bond cleavages and rearrangements involved. The principles discussed herein are grounded in established mass spectrometry literature and serve as a self-validating system for the structural confirmation of this and related molecules.

Introduction: The Structural Context

3-(2-Bromoethoxy)benzaldehyde is a substituted aromatic aldehyde with the chemical formula C₉H₉BrO₂. Its structure is characterized by three key functional regions that dictate its fragmentation behavior:

-

The Benzaldehyde Core: A stable aromatic ring substituted with a formyl (-CHO) group.

-

The Ether Linkage: An aryloxy-alkyl ether bond (Ar-O-R) connecting the aromatic core to the side chain.

-

The Bromoethyl Side Chain: An ethyl group terminated by a bromine atom.

Understanding the fragmentation of this molecule is crucial for its unambiguous identification in complex reaction mixtures, for quality control in manufacturing processes, and for metabolite identification studies. Mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), provides a molecular fingerprint through reproducible fragmentation patterns, which are invaluable for structural elucidation.[1][2]

Molecular Structure and Isotopic Signature

The presence of a bromine atom is a dominant feature in the mass spectrum of this compound. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[3] Consequently, any fragment ion containing the bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity. This provides a powerful diagnostic tool for identifying bromine-containing fragments.

Experimental Protocol: GC-MS Analysis

To generate a reproducible fragmentation pattern, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is essential. The following methodology is designed to ensure robust separation and ionization.

Objective: To obtain the Electron Ionization (EI) mass spectrum of 3-(2-Bromoethoxy)benzaldehyde.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD, Thermo Fisher ISQ, or equivalent).

-

Capillary Column: A non-polar or mid-polar column is suitable. A 30 m x 0.25 mm ID x 0.25 µm film thickness column (e.g., HP-5MS, DB-5, or equivalent) is recommended for its versatility.

Methodology:

-

Sample Preparation:

-

Dissolve ~1 mg of 3-(2-Bromoethoxy)benzaldehyde in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate). The choice of solvent is critical to avoid co-elution with the analyte peak.

-

-

GC Conditions:

-

Injector Temperature: 250 °C. This ensures rapid volatilization without thermal degradation.

-

Injection Mode: Split (e.g., 50:1 split ratio). This prevents column overloading and ensures sharp chromatographic peaks.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase temperature at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes. This program ensures elution of the analyte and cleanses the column of less volatile impurities.

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This is the standard energy for EI, which promotes extensive and reproducible fragmentation, allowing for library matching and structural analysis.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: 40-350 m/z. This range will cover the molecular ion and all significant fragments.

-

Solvent Delay: 3-4 minutes. This prevents the high concentration of solvent from entering the MS source, which would suppress the signal and shorten filament life.

-

Core Fragmentation Pathways

Upon entering the EI source, 3-(2-bromoethoxy)benzaldehyde is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of an energetically unstable molecular ion radical, [M]•+. This ion has a nominal mass of 228 u for the ⁷⁹Br isotope and 230 u for the ⁸¹Br isotope. The excess energy in this ion induces fragmentation through various pathways, driven by the relative stability of the resulting ions and neutral losses.[1]

The principal fragmentation patterns are governed by the functional groups present:

-

Aldehyde Group: Promotes α-cleavage (loss of H•) and decarbonylation (loss of CO).[4][5][6]

-

Aromatic Ring: Provides stability to adjacent positive charges (benzylic/acylium ions).

-

Ether Linkage: A site for bond cleavage, either at the alkyl-oxygen or aryl-oxygen bond.

-

Bromoethyl Chain: Susceptible to C-Br bond cleavage and fragmentation of the ethyl bridge.

Pathway A: Fragmentation Initiated at the Aldehyde Group

This is a classic fragmentation pattern for aromatic aldehydes.[7][8]

-

α-Cleavage (Loss of H•): The initial molecular ion can lose the aldehydic hydrogen radical to form a highly stable benzoyl-type acylium ion (m/z 227/229 ). This is often a prominent peak in the spectra of aldehydes.[2][4]

-

Decarbonylation (Loss of CO): The acylium ion at m/z 227/229 can subsequently lose a neutral molecule of carbon monoxide (CO, 28 u). This results in the formation of a 3-(2-bromoethoxy)phenyl cation at m/z 199/201 .

-

Formation of the Phenyl Cation: Further fragmentation of the phenyl cation can occur, but the loss of the entire bromoethoxy group is more probable.

Pathway B: Cleavage of the Ether Side Chain

Fragmentation of the bromoethoxy side chain is a major process due to the presence of several relatively weak bonds.

-

Benzylic-type Cleavage (Loss of •CH₂Br): Although not strictly benzylic, cleavage of the C-C bond in the side chain is favorable. Loss of a bromomethyl radical (•CH₂Br, 93/95 u) leads to the formation of a resonance-stabilized oxonium ion at m/z 135 .

-

Loss of the Bromoethyl Radical (•CH₂CH₂Br): Cleavage of the ether C-O bond can result in the loss of a bromoethyl radical (•CH₂CH₂Br, 107/109 u), generating a 3-formylphenoxide cation at m/z 121 .

-

Cleavage of the C-Br Bond: The most prominent fragmentation involving the side chain is often the cleavage of the weakest bond, the C-Br bond. Loss of a bromine radical (•Br, 79/81 u) from the molecular ion yields a cation at m/z 149 . This ion is an even-electron species and is expected to be quite stable.

-

Formation of the Benzoyl Cation: A highly significant fragmentation involves the cleavage of the aryl-O bond, with charge retention on the aromatic portion. This leads to the loss of a bromoethoxy radical (•OCH₂CH₂Br) and the formation of the benzoyl cation at m/z 105 . This is a very common and stable fragment for benzaldehyde derivatives and is often a major peak in the spectrum.[2] The benzoyl cation can further lose CO to form the phenyl cation at m/z 77 .[7][9]

Pathway C: Rearrangement Reactions

While direct cleavages often dominate, rearrangement reactions can also occur. A potential McLafferty-type rearrangement is possible, involving the transfer of a hydrogen from the ethyl chain to the carbonyl oxygen.

-

McLafferty Rearrangement: A hydrogen atom from the γ-carbon (the CH₂-Br carbon) can be transferred to the carbonyl oxygen through a six-membered transition state. This is followed by the cleavage of the O-CH₂ bond, leading to the elimination of a neutral bromoethene molecule (CH₂=CHBr, 106/108 u) and the formation of a radical cation of 3-hydroxybenzaldehyde at m/z 122 . While plausible, this pathway may be less favored than the direct cleavage pathways that lead to more stable cations.

Summary of Expected Fragments and Data Interpretation

The combination of these pathways results in a characteristic mass spectrum. The key to interpretation is recognizing the patterns of neutral losses and the diagnostic isotopic signatures.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Formation Pathway | Significance |

| 228/230 | [C₉H₉BrO₂]•+ | Molecular Ion | Confirms molecular weight and presence of one bromine atom. |

| 227/229 | [C₉H₈BrO₂]+ | Loss of •H from aldehyde (Pathway A) | Characteristic of an aldehyde. |

| 199/201 | [C₈H₈BrO]+ | Loss of CO from m/z 227/229 (Pathway A) | Confirms aromatic aldehyde structure. |

| 149 | [C₉H₉O₂]+ | Loss of •Br from molecular ion (Pathway B) | Indicates a labile C-Br bond. |

| 135 | [C₈H₇O₂]+ | Loss of •CH₂Br from molecular ion (Pathway B) | Indicates fragmentation within the ethyl chain. |

| 122 | [C₇H₆O₂]•+ | McLafferty Rearrangement (Pathway C) | Possible, but may be a minor peak. |

| 121 | [C₇H₅O₂]+ | Loss of •C₂H₄Br from molecular ion (Pathway B) | Cleavage of the ether C-O bond. |

| 105 | [C₇H₅O]+ | Loss of •OC₂H₄Br (Pathway B) | Key Fragment. Highly stable benzoyl cation, diagnostic for the core structure. |

| 77 | [C₆H₅]+ | Loss of CO from m/z 105 (Pathway B) | Phenyl cation, confirms the benzene ring. |

Expert Interpretation:

When analyzing an unknown spectrum, the first step is to look for the isotopic doublet for bromine at the high-mass end to identify the molecular ion at m/z 228/230. The next crucial peaks to identify are the benzoyl cation at m/z 105 and the subsequent phenyl cation at m/z 77 . The presence of these ions strongly suggests a benzaldehyde derivative. The mass difference between the molecular ion (228) and the benzoyl ion (105) is 123 u, corresponding to the neutral loss of the C₂H₄BrO group, confirming the identity of the ether side chain. The peak at m/z 149 ([M-Br]+) serves as further validation of the overall structure. The relative abundances of these fragments will depend on their stability, with the resonance-stabilized benzoyl cation (m/z 105) and phenyl cation (m/z 77) often being among the most abundant ions in the spectrum.

Conclusion

The mass spectrometry fragmentation of 3-(2-bromoethoxy)benzaldehyde is a predictable process governed by the well-established chemistry of its constituent functional groups. The primary fragmentation events include α-cleavage and decarbonylation of the aldehyde, multiple cleavages of the bromoethoxy side chain, and the formation of highly stable acylium and aromatic cations. The characteristic isotopic signature of bromine provides an unambiguous marker for all bromine-containing fragments. By understanding these core pathways, researchers can confidently use EI-mass spectrometry to identify and structurally characterize this molecule, ensuring the integrity and quality of their work in drug development and chemical synthesis.

References

-

CORE. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Dunnivant, F. & Ginsbach, J. (2008). GCMS Section 6.11.4 Fragmentation of Aldehydes. Whitman College. [Link]

-

Dr. Puspendra Classes. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. YouTube. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. [Link]

-

Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). [Link]

-

Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

MassBank. (2025). MSBNK-Fac_Eng_Univ_Tokyo-JP004667. [Link]

-

YouTube. (2023). Fragmentation of Alkyl halide & Ether| Mass spectroscopy. [Link]

-

YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. [Link]

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. GCMS Section 6.11.4 [people.whitman.edu]

- 5. jove.com [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. scribd.com [scribd.com]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to the Formation of 3-(2-Bromoethoxy)benzaldehyde: Mechanism and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-(2-Bromoethoxy)benzaldehyde

3-(2-Bromoethoxy)benzaldehyde is a valuable bifunctional molecule increasingly utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science. Its aldehyde group serves as a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. Simultaneously, the bromoethoxy moiety provides a reactive site for nucleophilic substitution, enabling the facile introduction of various functional groups and the construction of ether linkages. This dual reactivity makes it an attractive building block for the development of novel therapeutic agents and functional materials. A thorough understanding of its formation is paramount for optimizing synthetic routes and ensuring high purity and yield, critical aspects in the drug development pipeline.

Core Synthesis: The Williamson Ether Synthesis at the Helm

The primary and most efficient route for the preparation of 3-(2-Bromoethoxy)benzaldehyde is the Williamson ether synthesis.[1][2][3] This venerable yet highly reliable method involves the reaction of an alkoxide with a primary alkyl halide. In this specific case, the synthesis proceeds by the reaction of 3-hydroxybenzaldehyde with an excess of 1,2-dibromoethane in the presence of a suitable base.

Mechanistic Deep Dive: An SN2 Pathway

The reaction mechanism follows a classic bimolecular nucleophilic substitution (SN2) pathway.[1][2] The process can be dissected into two critical steps:

-

Deprotonation of the Phenolic Hydroxyl Group: The synthesis is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of 3-hydroxybenzaldehyde by a base. Common bases employed for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The base abstracts the proton, generating a more nucleophilic phenoxide ion. The choice of base is crucial; a moderately strong base like potassium carbonate is often preferred for its ease of handling and to avoid potential side reactions with the aldehyde functionality.

-

Nucleophilic Attack and Ether Formation: The resulting phenoxide ion, a potent nucleophile, then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. This concerted SN2 reaction involves the backside attack of the nucleophile on the carbon-bromine bond, leading to the displacement of a bromide ion as the leaving group and the formation of the desired ether linkage. An excess of 1,2-dibromoethane is typically used to minimize the formation of a diether byproduct where a second molecule of 3-hydroxybenzaldehyde reacts with the newly formed bromoethoxy group.

The following diagram illustrates the mechanistic pathway:

Caption: Mechanism of 3-(2-Bromoethoxy)benzaldehyde formation via Williamson ether synthesis.

Experimental Protocol: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for the synthesis of 3-(2-Bromoethoxy)benzaldehyde, adapted from established procedures for similar compounds.[4] This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 5.0 g | 40.9 | Starting material |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 38.4 g (17.6 mL) | 204.5 | Reagent (5 eq.) |

| Potassium Carbonate | K₂CO₃ | 138.21 | 11.3 g | 81.8 | Base (2 eq.) |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 150 mL | - | Solvent |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - | Extraction solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent |

| Silica Gel | SiO₂ | 60.08 | As needed | - | For column chromatography |

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (5.0 g, 40.9 mmol), anhydrous potassium carbonate (11.3 g, 81.8 mmol), and anhydrous acetonitrile (150 mL).

-

Addition of Reagent: While stirring the suspension, add 1,2-dibromoethane (17.6 mL, 204.5 mmol) to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain reflux for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The disappearance of the starting material (3-hydroxybenzaldehyde) spot indicates the completion of the reaction.

-

Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts using a Buchner funnel and wash the solid residue with a small amount of acetonitrile.

-

Workup - Solvent Removal: Combine the filtrate and the washings and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Dissolve the resulting residue in dichloromethane (100 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The pure 3-(2-Bromoethoxy)benzaldehyde is typically a pale yellow oil or a low-melting solid.

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for the synthesis of 3-(2-Bromoethoxy)benzaldehyde.

Conclusion: A Robust and Versatile Synthetic Route

The Williamson ether synthesis provides a robust and high-yielding pathway to 3-(2-Bromoethoxy)benzaldehyde, a key intermediate for further chemical elaboration. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, researchers can reliably produce this valuable building block in high purity. The presented protocol offers a validated starting point for laboratory-scale synthesis, which can be further optimized and scaled as needed for various applications in drug discovery and materials science.

References

-

Zhao, B.-T., Wang, J.-G., Hu, P.-Z., Ma, L.-F., & Wang, L.-Y. (2005). o-(2-Bromoethoxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 61(8), o2398–o2400. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

-

Williamson Ether Synthesis. (n.d.). [Link]

Sources

A Theoretical and Practical Guide to 3-(2-Bromoethoxy)benzaldehyde for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Bifunctional Building Block

3-(2-Bromoethoxy)benzaldehyde is a substituted aromatic aldehyde that holds significant potential as a versatile building block in synthetic organic chemistry, particularly in the realm of drug discovery and development. Its unique bifunctional nature, possessing both a reactive aldehyde group and a bromoethoxy moiety, allows for a wide range of chemical transformations, making it an attractive intermediate for the synthesis of complex molecular architectures and novel pharmaceutical agents.[1]

This technical guide provides a comprehensive overview of the theoretical properties, synthesis, reactivity, and potential applications of 3-(2-Bromoethoxy)benzaldehyde, with a focus on its utility for researchers and scientists in the pharmaceutical industry. While experimental data for this specific compound is limited in publicly available literature, this guide synthesizes information from closely related analogues and fundamental chemical principles to provide a robust theoretical framework.

Core Molecular Attributes and Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 3-(2-Bromoethoxy)benzaldehyde is crucial for its effective handling, application in synthesis, and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 186191-19-5 | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | Predicted to be a solid or liquid | Inferred from analogues |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water | Inferred from analogues[2] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis and Purification: A Proposed Experimental Protocol

Proposed Synthesis of 3-(2-Bromoethoxy)benzaldehyde

Caption: Proposed synthetic workflow for 3-(2-Bromoethoxy)benzaldehyde.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a moderate excess of 1,2-dibromoethane (2.0-3.0 eq) and a base such as anhydrous potassium carbonate (1.5-2.0 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred vigorously for several hours (typically 12-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting residue is dissolved in an organic solvent such as ethyl acetate and washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(2-Bromoethoxy)benzaldehyde.

Causality Behind Experimental Choices:

-

Excess 1,2-dibromoethane: Using an excess of the dihaloalkane minimizes the formation of the bis-ether byproduct where the benzaldehyde moiety reacts at both ends of the ethane linker.

-

Anhydrous Conditions: The use of an anhydrous solvent and base is critical to prevent the hydrolysis of the bromoethoxy group and to ensure the efficiency of the Williamson ether synthesis.

-

Potassium Carbonate: This base is strong enough to deprotonate the phenolic hydroxyl group but mild enough to avoid side reactions with the aldehyde functionality.

Theoretical Reactivity and Synthetic Utility

The synthetic utility of 3-(2-Bromoethoxy)benzaldehyde stems from the orthogonal reactivity of its two functional groups. This allows for selective transformations at either the aldehyde or the bromoethoxy site, providing a powerful tool for the construction of complex molecules.

Caption: Dual reactivity pathways of 3-(2-Bromoethoxy)benzaldehyde.

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These include:

-

Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds to form secondary alcohols.

-

Wittig Reaction: Conversion of the aldehyde to an alkene.

-

Reductive Amination: Formation of secondary or tertiary amines by reaction with an amine in the presence of a reducing agent.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.[4]

Reactions at the Bromoethoxy Group

The primary alkyl bromide of the bromoethoxy group is an excellent electrophile for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including:

-

Amines: Reaction with primary or secondary amines to form amino-ether linkages.

-

Thiols: Formation of thioethers.

-

Azides: Introduction of an azide group, which can be further transformed, for example, via click chemistry or reduction to an amine.

-

Alkoxides and Phenoxides: Formation of new ether linkages.

Spectroscopic Characterization (Theoretical)

¹H NMR Spectroscopy (Predicted):

-

Aldehyde Proton: A singlet is expected in the downfield region, typically between δ 9.8 and 10.1 ppm.

-

Aromatic Protons: The four aromatic protons will appear as a complex multiplet between δ 7.2 and 7.8 ppm. The substitution pattern will lead to distinct signals for each proton.

-

Bromoethoxy Protons: Two triplets are expected for the methylene groups. The protons adjacent to the bromine atom (-CH₂Br) would be expected around δ 3.6-3.8 ppm, and the protons adjacent to the ether oxygen (-OCH₂-) would be expected around δ 4.3-4.5 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A signal in the range of δ 190-195 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm), with the carbon attached to the ether oxygen being the most downfield.

-

Bromoethoxy Carbons: The carbon attached to the bromine (-CH₂Br) is expected around δ 30-35 ppm, and the carbon attached to the oxygen (-OCH₂-) is expected around δ 65-70 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2720 and 2820 cm⁻¹.

-

Ar-O-C Stretch (Ether): A characteristic absorption band around 1250 cm⁻¹.

-

C-Br Stretch: A band in the fingerprint region, typically between 500 and 600 cm⁻¹.

-

Aromatic C=C Stretches: Several bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted):

-

Molecular Ion (M+): The mass spectrum should show a molecular ion peak at m/z 228 and an M+2 peak at m/z 230 of nearly equal intensity, which is characteristic of a compound containing one bromine atom.

-

Fragmentation: Common fragmentation patterns would include the loss of the bromoethyl group and the formyl group.

Applications in Drug Discovery and Development

The bifunctional nature of 3-(2-Bromoethoxy)benzaldehyde makes it a valuable scaffold for the synthesis of diverse compound libraries for high-throughput screening. Its ability to act as a linker, connecting two different molecular fragments, is particularly noteworthy.

-

Combinatorial Chemistry: The aldehyde can be used as a point of diversification, while the bromoethoxy group can serve as an anchor to a solid support or as another point for derivatization.

-

Synthesis of Heterocycles: The aldehyde functionality is a key precursor for the synthesis of various heterocyclic systems, which are prevalent in many drug molecules.

-

Linkerology in PROTACs and ADCs: The bromoethoxy group can be used to conjugate the molecule to proteins or other biomolecules, making it a potential component in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

While direct examples of the use of 3-(2-Bromoethoxy)benzaldehyde in marketed drugs are not readily found, its constituent parts, benzaldehyde and bromoalkanes, are common motifs in pharmaceutical synthesis.[2]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 3-(2-Bromoethoxy)benzaldehyde is not widely available. Therefore, it should be handled with the care appropriate for a compound containing both an aldehyde and an alkyl bromide functionality. Based on the safety data for related compounds such as 3-bromobenzaldehyde, the following hazards should be anticipated:[5][6]

-

Harmful if swallowed. [5]

-

Causes skin irritation. [5]

-

Causes serious eye irritation. [5]

-

May cause respiratory irritation. [5]

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6]

Conclusion

3-(2-Bromoethoxy)benzaldehyde is a chemical intermediate with significant untapped potential in synthetic and medicinal chemistry. Its dual reactivity offers a flexible platform for the construction of complex and diverse molecular entities. While the body of experimental data specifically for this compound is still developing, this guide provides a solid theoretical foundation for its synthesis, reactivity, and potential applications. As the demand for novel chemical matter in drug discovery continues to grow, versatile building blocks like 3-(2-Bromoethoxy)benzaldehyde will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

-

Bloom Tech. (2023, December 19). How do you synthesize 3-Nitrobenzaldehyde? Retrieved from [Link]

-

ChemBK. (2024, April 9). Benzaldehyde, 3-bromo-2-methoxy-. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 3-phenoxy-benzaldehyde.

-

Wikipedia. (n.d.). 3-Bromobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 3-bromobenzaldehyde.

-

Oxford Lab Fine Chem LLP. (n.d.). 3-BROMO BENZALDEHYDE 97% (For Synthesis) (m-Bromo Benzaldehyde) MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Zhao, B.-T., et al. (2005). o-(2-Bromoethoxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E61, o2398–o2400. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Bromoethoxy)benzaldehyde. Retrieved from [Link]

Sources

- 1. 186191-19-5|3-(2-Bromoethoxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents [patents.google.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. synquestlabs.com [synquestlabs.com]

Methodological & Application

Application Notes and Protocols for the Use of 3-(2-Bromoethoxy)benzaldehyde in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: Strategic Utility of a Bifunctional Reagent

3-(2-Bromoethoxy)benzaldehyde (CAS No: 186191-19-5) is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates an aromatic aldehyde, a valuable synthetic handle for forming heterocycles and other complex motifs, and a bromoethoxy group, which presents a reactive site for carbon-carbon and carbon-heteroatom bond formation. The aryl bromide component is particularly amenable to a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures.

This guide provides a comprehensive overview of the theoretical and practical considerations for employing 3-(2-Bromoethoxy)benzaldehyde in three seminal cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. As a Senior Application Scientist, the protocols detailed herein are designed not merely as a sequence of steps, but as a self-validating system, grounded in mechanistic principles to empower researchers to anticipate challenges and rationally optimize reaction conditions.

Physicochemical Properties and Safety Considerations

A thorough understanding of the substrate's properties is foundational to successful and safe experimentation.

| Property | Value | Source |

| CAS Number | 186191-19-5 | BLD Pharm[1] |

| Molecular Formula | C₉H₉BrO₂ | BLD Pharm[1] |

| Molecular Weight | 229.07 g/mol | BLD Pharm[1] |

| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[2] |

| Storage | Sealed in dry, 2-8°C | BLD Pharm[1] |

Safety Profile: While a specific safety data sheet for 3-(2-bromoethoxy)benzaldehyde is not extensively detailed, the closely related 3-bromobenzaldehyde is known to be an irritant to the skin and eyes.[3] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are mandatory. All manipulations should be performed in a well-ventilated fume hood.

Core Principles of Palladium-Catalyzed Cross-Coupling